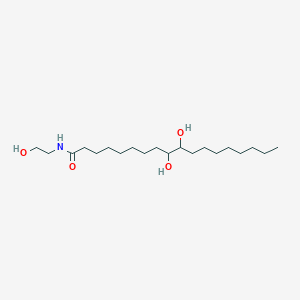

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide

説明

特性

CAS番号 |

656241-61-1 |

|---|---|

分子式 |

C20H41NO4 |

分子量 |

359.5 g/mol |

IUPAC名 |

9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide |

InChI |

InChI=1S/C20H41NO4/c1-2-3-4-5-7-10-13-18(23)19(24)14-11-8-6-9-12-15-20(25)21-16-17-22/h18-19,22-24H,2-17H2,1H3,(H,21,25) |

InChIキー |

XUTGMKCKJJYMGA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)NCCO)O)O |

製品の起源 |

United States |

準備方法

Synthesis of 9,10-Dihydroxystearic Acid

Catalytic Dihydroxylation of Oleic Acid

The most widely reported method for generating 9,10-dihydroxystearic acid involves the dihydroxylation of oleic acid (cis-9-octadecenoic acid). Key approaches include:

Phosphotungstic Acid-Catalyzed Reaction

A Chinese patent (CN112812001A) describes a green method using oleic acid, hydrogen peroxide (H₂O₂), and phosphotungstic acid (H₃PW₁₂O₄₀) or its supported variants.

- Conditions : 20–80°C for 0.5–24 hours.

- Mechanism : The catalyst activates H₂O₂, enabling electrophilic addition across the double bond.

- Yield : Up to 85%, with minimal byproducts.

- Advantages : Avoids corrosive acids (e.g., H₂SO₄), reducing equipment damage and waste.

OsO₄-Mediated Dihydroxylation

While highly selective, osmium tetroxide (OsO₄) is toxic and costly, limiting industrial scalability.

Table 1: Comparison of Dihydroxylation Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| H₃PW₁₂O₄₀/H₂O₂ | Phosphotungstic acid | 20–80 | 0.5–24 | 85 | Low |

| KMnO₄/Strong Base | KMnO₄ | 60–90 | 6–12 | 70–75 | High (toxic waste) |

| OsO₄ | OsO₄ | 25–40 | 12–24 | 90–95 | Very high (toxicity) |

Amidation of 9,10-Dihydroxystearic Acid with Monoethanolamine

Direct Solvent-Free Amidation

A Korean patent (KR20140013232A) outlines a solvent-free approach for analogous ethanolamides:

Coupling Agent-Assisted Amidation

Carbodiimides (e.g., DCC, EDC) enhance reaction efficiency under mild conditions:

- Conditions : 9,10-dihydroxystearic acid, monoethanolamine, DCC/DMAP in THF, 0–25°C, 12–24 hours.

- Yield : Typically 80–90% in similar amidation reactions.

- Limitations : Requires stoichiometric coupling agents, increasing cost and waste.

High-Temperature Catalytic Amidation

Stearamide synthesis often employs boric acid (H₃BO₃) at 150–200°C:

- Procedure : Heat acid and ethanolamine with H₃BO₃, remove water via azeotropic distillation.

- Challenges : Risk of dehydration at hydroxylated positions.

Table 2: Amidation Method Comparison

| Method | Conditions | Catalyst | Yield (%) | Purity |

|---|---|---|---|---|

| Solvent-free | 60°C, 4 h | None | 90–95 | High |

| DCC/DMAP | THF, 25°C, 24 h | DCC/DMAP | 80–90 | Very high |

| H₃BO₃ | 150–200°C, 6 h | Boric acid | 70–80 | Moderate |

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

Characterization and Quality Control

- NMR : Confirm amide bond formation (δ 6.5–7.5 ppm for NH) and hydroxyl groups (δ 1.5–2.5 ppm).

- IR : Amide C=O stretch at ~1640 cm⁻¹ and O-H stretch at ~3300 cm⁻¹.

- HPLC : Purity >95% achievable via reverse-phase chromatography.

化学反応の分析

Types of Reactions

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form carbonyl or carboxyl groups.

Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to octadecanamide.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 9,10-diketooctadecanamide or 9,10-dicarboxyoctadecanamide.

Reduction: Formation of octadecanamide.

Substitution: Formation of various substituted octadecanamides depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C20H41NO3

- Molecular Weight : 341.55 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- IUPAC Name : 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide

The compound features a long hydrophobic alkyl chain with hydroxyl and amide functional groups, making it suitable for various interactions in biological systems.

Chemistry

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide serves as a versatile building block in organic synthesis. Its hydroxyl groups can participate in:

- Hydrogen bonding , enhancing solubility in polar solvents.

- Esterification reactions for the formation of more complex molecules.

Table 1: Chemical Reactions Involving 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide

| Reaction Type | Description | Example Product |

|---|---|---|

| Esterification | Reaction with carboxylic acids | Esters |

| Alkylation | Reaction with alkyl halides | Alkylated derivatives |

| Oxidation | Conversion of alcohols to ketones or aldehydes | Ketones/Aldehydes |

Biology

The compound is being investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis.

Case Study: Antimicrobial Efficacy

In a controlled study, the Minimum Inhibitory Concentration (MIC) of the compound was determined against multiple bacterial strains, showcasing its potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Medicine

The compound is also being explored for therapeutic applications:

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways involved in cell death.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.75 |

| MDA-MB-231 (Breast) | 1.25 |

Industry

In industrial applications, 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is utilized as:

- Emulsifiers in cosmetic formulations due to its amphiphilic nature.

- Surfactants in detergents and cleaning products.

作用機序

The mechanism of action of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide involves its interaction with cellular membranes and proteins. The hydroxyl groups allow for hydrogen bonding with membrane lipids and proteins, potentially altering membrane fluidity and protein function. The hydroxyethyl group may also participate in specific biochemical pathways, influencing cellular processes.

類似化合物との比較

Structural and Functional Differences

The table below summarizes key structural features and functional distinctions between 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide and its analogs:

Key Comparisons

This positioning may enhance antioxidant activity by enabling radical scavenging at mid-chain positions . In contrast, 12-hydroxy-N-(2-hydroxyethyl)octadecanamide’s single hydroxyl group at C12 suggests specificity for enzymes like lipoxygenases or cytochrome P450 isoforms .

N-Substituent Complexity: The 2-hydroxyethyl group (common in N-acylethanolamines) balances hydrophilicity and membrane permeability. However, the triol substituent in N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]octadecanamide significantly increases polarity, likely reducing lipid bilayer penetration . N,N-Dimethyloctadecanamide’s dimethyl group enhances lipophilicity, making it suitable for surfactant applications but less compatible with aqueous biological systems .

Biological Relevance: N-Stearoylethanolamine (18:0 NAE) is a well-documented endocannabinoid-like lipid involved in anti-inflammatory and neuroprotective pathways .

生物活性

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a bioactive compound structurally related to endocannabinoids, which are known for their significant roles in various physiological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H37NO3

- Molecular Weight : 315.49 g/mol

- CAS Number : 656241-61-1

Research indicates that 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide interacts with various biological pathways, particularly those involving endocannabinoid signaling. Its structural similarity to endocannabinoids suggests it may modulate cannabinoid receptors, influencing pain perception, inflammation, and neuroprotection.

1. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions characterized by chronic inflammation.

2. Antioxidant Activity

9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide has shown significant antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.

3. Neuroprotective Properties

Given its relation to endocannabinoids, this compound is being investigated for its neuroprotective effects. Preliminary studies suggest it may help in protecting neurons from damage due to excitotoxicity and oxidative stress.

Case Studies and Experimental Evidence

A variety of studies have explored the biological activities of 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide:

- Study on Inflammation : An experimental model demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in rodent models of arthritis.

- Antioxidant Activity Assessment : In vitro assays indicated that the compound effectively reduced oxidative stress markers in cell cultures exposed to toxic agents .

- Neuroprotection : Research involving neuronal cell lines showed that 9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide could mitigate cell death induced by glutamate toxicity .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。